molecular formula C31H60O5 B052915 1,2-Dimyristoyl-rac-glycerol CAS No. 20255-94-1

1,2-Dimyristoyl-rac-glycerol

Cat. No.: B052915
CAS No.: 20255-94-1
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-UHFFFAOYSA-N
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Description

The chloride ion is a negatively charged ion formed when a chlorine atom gains an electron. This ion is represented by the symbol Cl⁻ and is a crucial component in various chemical and biological processes. Chloride ions are highly soluble in water and are found in many salts, such as sodium chloride, calcium chloride, and ammonium chloride. They play a vital role in maintaining the acid-base balance, transmitting nerve impulses, and regulating fluid flow in and out of cells .

Scientific Research Applications

Chloride ions have numerous applications in scientific research, including:

Mechanism of Action

Target of Action

1,2-Dimyristoyl-rac-glycerol (DMG) is a carboxylic acid ester, glycerolipid, and diglyceride with an additional myristoyl group . It primarily targets proteins and lipids, facilitating interactions between them .

Mode of Action

DMG interacts with proteins and lipids, promoting their interactions . This interaction is crucial for various biological processes, including the metabolism and metabolic pathways of glycerolipids .

Biochemical Pathways

DMG plays a role in cell biology experiments involving the metabolism and metabolic pathways of glycerolipids . As a diglyceride, it consists of two fatty acid chains covalently bonded to a glycerol molecule in a 1,2- configuration . Research has investigated the process of inhibiting fat accumulation by consuming diglycerides .

Pharmacokinetics

It’s known that dmg is used in the formation of lipid nanoparticles (lnps) or nanostructured lipid carriers (nlcs) in the development of mrna vaccines . These LNPs or NLCs can enhance the bioavailability of the encapsulated drug or mRNA.

Result of Action

DMG increases the phosphorylation of the insulin receptor in IM-9 cells when used at a concentration of 100 μg/ml . In vivo, DMG (0.5 mg/kg) reduces tumor weight in an LY5178Y mouse xenograft model .

Action Environment

The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, DMG is used as a detergent or reagent, suggesting that its action can be influenced by the presence of other substances . Additionally, DMG is used in the formation of LNPs or NLCs, which can protect the compound from degradation and enhance its stability .

Future Directions

1,2-Dimyristoyl-rac-glycerol has potential applications in various fields. For instance, it has been used in biochemistry and cell biology to study membrane proteins and their interactions with other molecules . It has also been used in research for gene editing and in the development of mRNA vaccines . These areas present potential future directions for the use of this compound.

Biochemical Analysis

Biochemical Properties

1,2-Dimyristoyl-rac-glycerol plays a role in biochemical reactions, particularly in the metabolism and metabolic pathways of glycerolipids . It facilitates interactions between proteins and lipids, serving as a crucial component in drug delivery systems and model membranes for studying cell membrane interactions .

Cellular Effects

This compound influences cell function by interacting with various types of cells and cellular processes. It has been extensively employed in the synthesis of liposomes and lipid nanoparticles, serving as a crucial component in drug delivery systems . Its amphiphilic nature allows for the self-assembly of stable bilayers and the formation of nanostructures, making it an ideal candidate for targeted delivery of imaging agents and genetic material .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its unique structure, comprising a glycerol backbone and two myristoyl chains, enables its versatile use as a lipid building block .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been used in the preparation of lipid nanoparticles for microRNA and short interfering RNA delivery . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolism and metabolic pathways of glycerolipids

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloride ions can be prepared through several methods, including:

    Direct Chlorination: Chlorine gas can be bubbled through a solution containing a metal or non-metal to form chloride ions. For example, chlorine gas reacts with sodium hydroxide to produce sodium chloride and water.

    Electrolysis: Chloride ions can be generated through the electrolysis of sodium chloride solution, producing chlorine gas at the anode and hydrogen gas at the cathode.

Industrial Production Methods:

    Chlor-alkali Process: This is the most common industrial method for producing chloride ions. In this process, an aqueous solution of sodium chloride is electrolyzed to produce chlorine gas, sodium hydroxide, and hydrogen gas.

Types of Reactions:

    Oxidation: Chloride ions can be oxidized to chlorine gas. For example, in the chlor-alkali process, chloride ions are oxidized at the anode to produce chlorine gas.

    Precipitation: Chloride ions react with silver nitrate to form a white precipitate of silver chloride. This reaction is commonly used in qualitative analysis to test for the presence of chloride ions.

    Acid-Base Reactions: Chloride ions can react with strong acids like sulfuric acid to produce hydrogen chloride gas.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Fluoride Ion (F⁻)
  • Bromide Ion (Br⁻)
  • Iodide Ion (I⁻)

Properties

IUPAC Name

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBCSFJKETUREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942375
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20255-94-1, 53563-63-6
Record name 1,2-Dimyristoyl-rac-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20255-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimyristin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dimyristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)ethylene dimyristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,2-DIMYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?

A1: Unlike conventional phospholipids, this compound based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.

Q2: How does the length of the hydrophobic acyl chain in this compound derivatives affect their thermal stability?

A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of this compound based lipids. For instance, this compound-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.

Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?

A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.

Q4: What spectroscopic techniques have been used to characterize this compound based lipids and what information do they provide?

A4: Several spectroscopic methods have been employed to study this compound based lipids, including:

  • Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
  • Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.

Q5: What are the potential applications of this compound based lipids in drug delivery?

A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, this compound based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.

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